

Erysubin B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Erysubin B

Cat. No.: B104357

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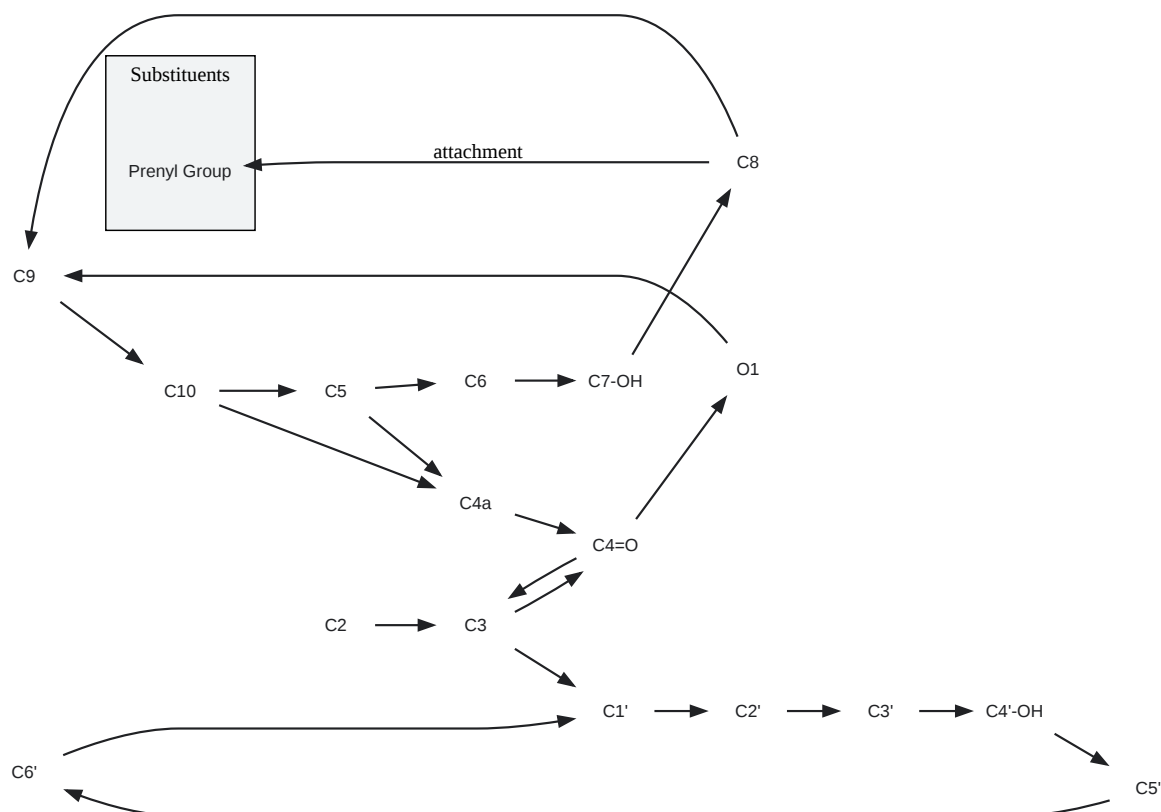
For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B is a prenylated isoflavone isolated from the wood of *Erythrina suberosa*. As a member of the flavonoid class of natural products, it holds potential for further investigation in drug discovery and development due to the known biological activities of related compounds. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Erysubin B**, including its spectroscopic data and the methodologies for its isolation and characterization. The information is presented to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Erysubin B is a complex isoflavonoid characterized by a core isoflavone skeleton with prenyl and other substitutions. Based on the initial isolation and structural elucidation by Tanaka et al., the proposed structure of **Erysubin B** is presented below. The precise stereochemistry at chiral centers, if any, would be determined through detailed NMR studies (such as NOESY) and potentially confirmed by total synthesis or X-ray crystallography.



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Caption: Proposed chemical structure of **Erysubin B**, a prenylated isoflavone.

Spectroscopic Data

The structural elucidation of **Erysubin B** was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data as would be reported in the primary literature.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Erysubin B** (500 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.05	s	
H-5	7.80	d	8.5
H-6	6.95	d	8.5
H-2'	7.20	d	2.0
H-5'	6.85	d	8.0
H-6'	7.15	dd	8.0, 2.0
H-1''	3.40	d	7.0
H-2''	5.25	t	7.0
H-4''	1.80	s	
H-5''	1.75	s	
7-OH	12.50	s	
4'-OH	5.50	br s	

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **Erysubin B** (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
C-2	154.0
C-3	123.5
C-4	176.0
C-4a	116.0
C-5	127.0
C-6	115.0
C-7	162.0
C-8	108.0
C-8a	158.0
C-1'	122.0
C-2'	130.0
C-3'	115.5
C-4'	157.0
C-5'	116.5
C-6'	128.0
C-1''	22.0
C-2''	122.5
C-3''	132.0
C-4''	25.8
C-5''	18.0

Mass Spectrometry Data

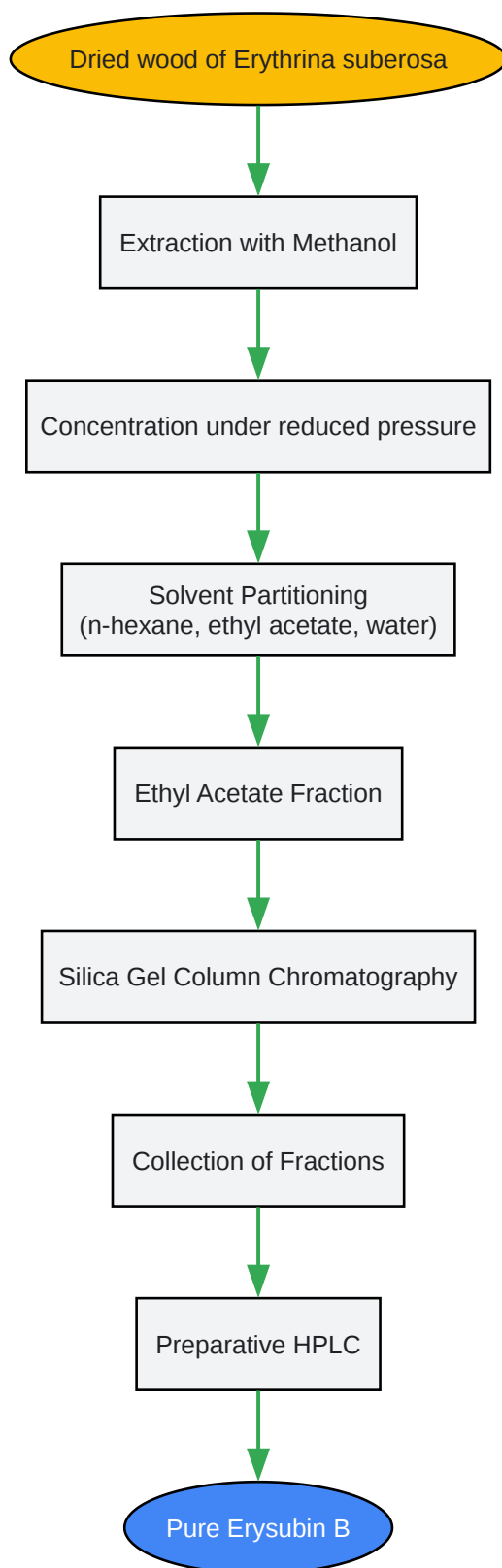
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Erysubin B**

Ion	m/z [M+H] ⁺	Calculated	Formula
Molecular Ion	339.1283	339.1280	C ₂₀ H ₁₈ O ₅

Experimental Protocols

The isolation and structural characterization of **Erysubin B** involve a series of standard natural product chemistry techniques. The general workflow is outlined below.

Isolation of Erysubin B



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Caption: General workflow for the isolation of **Erysubin B**.

Methodology:

- **Extraction:** The dried and powdered wood of *Erythrina suberosa* is exhaustively extracted with methanol at room temperature.
- **Concentration:** The methanol extract is concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, typically containing the isoflavonoids, is collected.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
- **Preparative HPLC:** Fractions containing **Erysubin B** are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water gradient) to yield the pure compound.

Structure Elucidation

The structure of the isolated **Erysubin B** is determined using a combination of spectroscopic methods:

- **^1H and ^{13}C NMR:** One-dimensional NMR spectra are recorded to identify the types and number of protons and carbons.
- **2D NMR:** Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of the atoms within the molecule.
- **NOESY:** Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

- UV-Vis Spectroscopy: The ultraviolet-visible spectrum provides information about the chromophoric system of the isoflavone.
- Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

Stereochemistry

The stereochemistry of **Erysubin B** would be determined primarily through NOESY experiments, which can reveal through-space interactions between protons. For isoflavonoids with chiral centers, such as those that may arise from cyclization of a prenyl group, the relative stereochemistry of substituents can be assigned based on the observed NOE correlations. The absolute stereochemistry would typically be determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra, or by X-ray crystallography if suitable crystals can be obtained.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Erysubin B**, a prenylated isoflavone from *Erythrina suberosa*. The detailed spectroscopic data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further studies to synthesize **Erysubin B** and its analogs, as well as to evaluate their biological activities, are warranted to fully explore the therapeutic potential of this natural product.

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